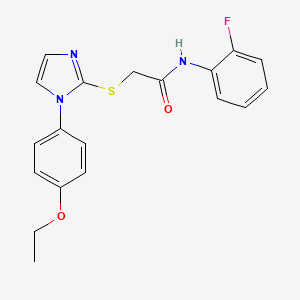![molecular formula C8H13NO3S B2416767 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2093805-85-5](/img/structure/B2416767.png)
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one, also known as ESAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ESAP is a synthetic compound that belongs to the class of azetidinones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. This compound has been shown to bind to a specific protein target, which suggests that it may act as a competitive inhibitor. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, this compound has a specific protein target, which makes it a useful tool for studying protein-protein interactions. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which could complicate its use in certain experiments.
未来方向
There are several future directions for research on 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one. One area of interest is the development of this compound as a drug candidate for various diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Additionally, this compound could be used as a chemical probe to study protein-protein interactions in various biological systems. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of research. Its synthesis method is simple and efficient, and it has been studied for its potential as a drug candidate and as a chemical probe to study protein-protein interactions. This compound has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on this compound, and further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of ethanesulfonyl chloride with 3-aminoprop-2-en-1-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been reported to yield this compound in high purity and yield.
科学研究应用
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a chemical probe to study protein-protein interactions. This compound has been shown to bind to a specific protein target, which makes it a useful tool for studying the function of that protein. Additionally, this compound has been studied for its potential as a drug candidate for various diseases, including cancer and inflammation.
属性
IUPAC Name |
1-(3-ethylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-8(10)9-5-7(6-9)13(11,12)4-2/h3,7H,1,4-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELPUGMGVMZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
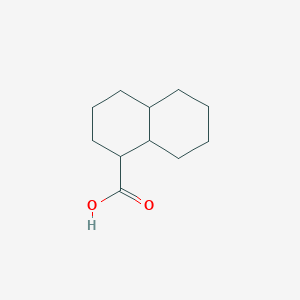
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)
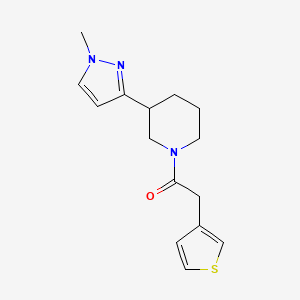
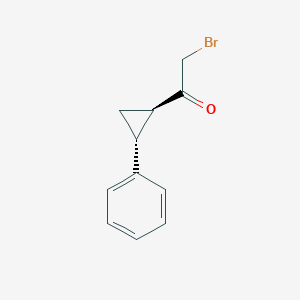
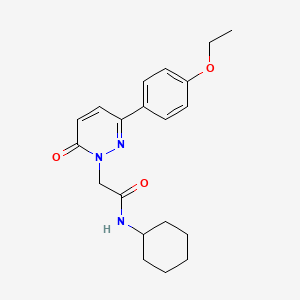

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)
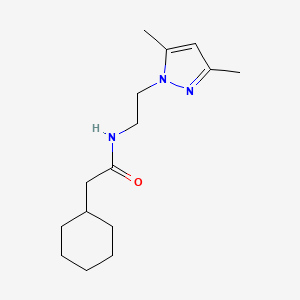
![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)
